Lipophilicity (XLogP3) Comparison Versus Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3 of 1.9, a 2.0 log unit increase over the unsubstituted 3-amino-1H-pyrazole-4-carboxylic acid parent (XLogP3 = −0.1) [1][2]. This lipophilicity gain is conferred entirely by the 4-methylbenzyl substituent and places the compound in the optimal oral drug property space (XLogP 1–3), unlike the parent scaffold which falls below the typical lower boundary [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxylic acid: XLogP3 = −0.1 |
| Quantified Difference | ΔXLogP3 = +2.0 log units |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2026 release) |
Why This Matters
A 2-log increase in lipophilicity directly impacts membrane permeability and passive absorption, making the target compound a more suitable starting point for cell-permeable inhibitor design without additional prodrug strategies.
- [1] PubChem Compound Summary for CID 122171705, 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid. NCBI (2026). View Source
- [2] PubChem Compound Summary for CID 96774, 3-amino-1H-pyrazole-4-carboxylic acid. NCBI (2026). View Source
